3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one, also known as P7C3, is a small molecule that has been found to have neuroprotective properties. It was first discovered in 2010 by a team of researchers led by Andrew A. Pieper at the University of Texas Southwestern Medical Center. Since then, P7C3 has been the subject of numerous studies exploring its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is not fully understood, but it is thought to work by promoting the survival of neural stem cells and their progeny. It has been shown to increase the production of new neurons in the hippocampus, a region of the brain that is important for learning and memory.
Biochemical and Physiological Effects:
3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of new neurons in the hippocampus, as well as to promote the survival of existing neurons. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is its neuroprotective properties, which make it a promising candidate for the development of therapies for neurodegenerative diseases. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to administer 3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one to animals in a way that ensures consistent dosing.
Orientations Futures
There are a number of potential future directions for research on 3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one. One area of interest is the development of more effective methods for administering 3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one to animals, which would allow for more consistent dosing. Another area of interest is the exploration of 3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one's potential as a treatment for other neurological disorders, such as traumatic brain injury. Finally, there is also interest in exploring the potential of 3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one for use in human clinical trials, although more research will be needed to determine its safety and efficacy.
Méthodes De Synthèse
The synthesis of 3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one involves a multi-step process that begins with the reaction of piperidine with 1-phenylpyrazole-3-carbonyl chloride to form 1-(1-phenylpyrazole-3-carbonyl)piperidine. This intermediate is then reacted with 2-aminobenzimidazole to produce 3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one. The process has been optimized to yield high purity and yields of the final product.
Applications De Recherche Scientifique
3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been the subject of extensive research due to its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one can promote the survival of neurons and prevent their degeneration, making it a promising candidate for the development of neuroprotective therapies.
Propriétés
IUPAC Name |
3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-21(19-12-15-26(24-19)16-6-2-1-3-7-16)25-13-10-17(11-14-25)27-20-9-5-4-8-18(20)23-22(27)29/h1-9,12,15,17H,10-11,13-14H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGMFEYAPVPEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)C4=NN(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.